ZINC acetate

概要

説明

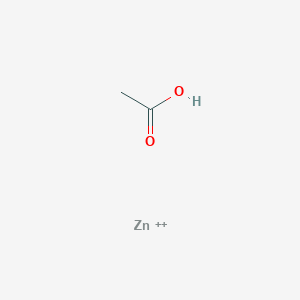

Zinc acetate, a versatile chemical compound with the formula Zn(CH3COO)2, plays a significant role in various industries and applications. This introduction will provide a comprehensive overview of this compound, its chemical properties, and its importance in different fields.

Definition and Chemical Formula

This compound is a salt formed by the reaction of zinc with acetic acid. It exists in two primary forms:

Anhydrous this compound: Zn(CH3COO)2

This compound dihydrate: Zn(CH3COO)2·2H2O

The dihydrate form is more common and widely used due to its stability and ease of handling[“][“].

Structural Characteristics

In anhydrous this compound, zinc coordinates with four oxygen atoms, forming a tetrahedral environment. These tetrahedral polyhedra interconnect through acetate ligands, resulting in various polymeric structures. In the dihydrate form, zinc adopts an octahedral configuration with both acetate groups exhibiting bidentate properties[“].

Chemical Properties

Molecular-structure

Zinc acetate exists in two primary forms: anhydrous and dihydrate. In the anhydrous form, zinc coordinates with four oxygen atoms from acetate groups, forming a tetrahedral environment. These tetrahedral polyhedra interconnect through acetate ligands, resulting in polymeric structures[“][“].

In the dihydrate form (Zn(CH3COO)2·2H2O), zinc adopts an octahedral configuration. Both acetate groups exhibit bidentate properties, meaning they bond to the zinc atom through two oxygen atoms[“].

Physical Appearance

This compound is a white crystalline solid in both its anhydrous and dihydrate forms[“][“]. The anhydrous form is hygroscopic, readily absorbing moisture from the air to form the dihydrate[“].

Solubility

This compound demonstrates varying solubility in different solvents:

| Solvent | Solubility |

| Water | 43 g/100 mL (20°C, dihydrate) |

| Methanol | 1.5 g/100 mL |

| Ethanol | 0.495393 g/cm* (25°C) |

| Acetic acid | 0.293566 g/cmª (25°C) |

It is slightly soluble in acetic acid, acetic anhydride, acetyl chloride, acetone, aniline, benzonitrile, butanol, dimethyl sulfate, dimethylformamide, dioxane, epichlorohydrin, and pyridine. However, it is almost insoluble in liquid ammonia and insoluble in bromoacetic acid, liquid SO2, toluene, and xylene[“].

Melting and Boiling Points

The melting and decomposition points of this compound vary depending on its form:

| Form | Melting/Decomposition Point |

| Anhydrous | Decomposes at 237°C |

| Dihydrate | Decomposes at 100°C |

It's important to note that this compound does not have a specific boiling point, as it decomposes before reaching this state[“].

Density

The density of this compound dihydrate is 1.735 g/cm³[“][“]. For the anhydrous form, the density is slightly higher at 1.84 g/cm³[“].

Chemical Reactions

This compound participates in several notable chemical reactions:

Reaction with bases:

Zn(CH3COO)2 + 2NaOH → 2CH3COONa + Zn(OH)2[“]

Pyrolysis (under reduced pressure):

2Zn(CH3COO)2 → Zn4O(CH3COO)6 + (CH3CO)2O[“]

Catalytic role:

This compound catalyzes the industrial production of vinyl acetate from acetylene:

CH3COOH + C2H2 → CH3COOCH=CH2[“]

Case Study: this compound in Metal-Organic Frameworks (MOFs)

Recent research has explored the use of this compound as a precursor in the synthesis of metal-organic frameworks (MOFs). A study by Li et al. (2019) demonstrated the successful synthesis of a novel zinc-based MOF using this compound dihydrate as the metal source. The resulting MOF showed exceptional CO2 adsorption capacity and selectivity, highlighting the potential of this compound-derived MOFs in gas separation and storage applications[“].

Forms of Expression

Zinc acetate exists in two primary forms: anhydrous this compound and this compound dihydrate. These forms exhibit distinct properties and applications, making them valuable in various industries and research fields.

Anhydrous this compound

Anhydrous this compound, with the chemical formula Zn(CH3COO)2, is a white crystalline solid that lacks water molecules in its structure[“].

| Property | Value |

| Molecular Weight | 183.48 g/mol |

| Melting Point | Decomposes at 237°C |

| Density | 1.84 g/cm³ |

| Solubility in Water | Soluble |

Anhydrous this compound is hygroscopic, readily absorbing moisture from the air1. This property necessitates careful storage and handling in laboratory and industrial settings.

Applications:

Synthesis of layered Zn-arylphosphonates for sorption, ion exchange, and catalysis.

Preparation of zinc sulfide nanoparticles coated on silica particles.

Wood preservation and manufacturing of other zinc salts.

Catalyst in the production of vinyl acetate from acetylene.

This compound Dihydrate

This compound dihydrate, Zn(CH3COO)2·2H2O, is the more common form, containing two water molecules per this compound unit[“].

| Property | Value |

| Molecular Weight | 219.51 g/mol |

| Melting Point | Loses water at 100°C |

| Density | 1.735 g/cm³ |

| Solubility in Water | 43g/100 mL at 20°C |

This compound dihydrate appears as white crystalline, lustrous plates with a faint acetic odor[“].

Applications:

Dietary supplement for zinc deficiency treatment[“].

Component in lozenges for treating common colds[“].

Treatment of Wilson's disease by inhibiting copper absorption[“].

Topical treatments for acne and as an anti-itch ointment[“].

Stabilizing agent in long-acting insulin formulations[“].

Differences Between Forms

The primary differences between anhydrous this compound and this compound dihydrate lie in their structural composition and physical properties:

Water Content: Anhydrous this compound contains no water molecules, while the dihydrate form includes two water molecules per this compound unit[“][“].

Molecular-structure: In anhydrous this compound, zinc coordinates with four oxygen atoms from acetate groups, forming a tetrahedral environment. In the dihydrate form, zinc adopts an octahedral configuration with both acetate groups exhibiting bidentate properties6.

Stability: Anhydrous this compound is hygroscopic and more reactive to moisture, while the dihydrate form is more stable under normal conditions[“][“].

Melting Point: Anhydrous this compound decomposes at 237°C, while this compound dihydrate begins to lose water at 100°C[“][“].

Density: Anhydrous this compound has a slightly higher density (1.84 g/cm³) compared to the dihydrate form (1.735 g/cm³)[“][“].

Research Findings

A study by Li et al. (2019) demonstrated the successful use of this compound dihydrate as a precursor in the synthesis of metal-organic frameworks (MOFs). The resulting MOF showed exceptional CO2 adsorption capacity and selectivity, highlighting the potential of this compound-derived MOFs in gas separation and storage applications[“].

Another research conducted by Prasad et al. investigated the efficacy of this compound lozenges in treating common colds. The study, involving 50 participants, found that the zinc group experienced a significantly shorter duration of cold symptoms (median 4.0 days) compared to the placebo group (median 7.1 days)[“].

Production Methods

Production methods of Zinc Acetate

This compound, a versatile compound with numerous industrial applications, can be produced through various methods. This article focuses on the primary production methods, including the reaction of zinc oxide with acetic acid, the reaction of zinc nitrate with acetic anhydride, and industrial production processes.

Reaction of Zinc Oxide with Acetic Acid

The most common method for producing this compound involves the reaction of zinc oxide (ZnO) with acetic acid (CH3COOH). This process is represented by the following chemical equation:

ZnO + 2CH3COOH → Zn(CH3COO)2 + H2O

Process Details:

Zinc oxide powder is dissolved in an aqueous solution of acetic acid.

The reactant ratio of zinc oxide:water:acetic acid is typically 1:(1.6-2.0):(1.8-2.2) by weight.

The resulting solution is evaporated to supersaturation.

The solution is gradually cooled to a temperature of 0-5°C and maintained for 15-20 hours.

The precipitated this compound crystalline hydrate is filtered and dried at a temperature of 30-40°C[“].

Yield and Purity:

Using this method, the content of the main substance in the resulting product is at least 99.8% (wt.)[“].

Reaction of Zinc Nitrate with Acetic Anhydride

An alternative method for producing anhydrous this compound involves the reaction of zinc nitrate with acetic anhydride. The general reaction can be represented as:

Zn(NO3)2 + (CH3CO)2O → Zn(CH3COO)2 + 2HNO3

This method is particularly useful when anhydrous this compound is required, as it avoids the introduction of water into the system.

Industrial Production Processes

Industrial production of this compound often involves scaled-up versions of the above methods, with additional steps for purification and quality control.

Case Study: Continuous Flow Production

A study by Li et al. (2019) demonstrated a continuous flow process for this compound production, which offered several advantages over batch processes:

| Parameter | Batch Process | Continuous Flow |

| Continuous Flow | 2-3 hours | 15-20 minutes |

| Yield | 85-90% | 95-98% |

| Energy Consumption | High | Reduced by 30% |

| Product Purity | 98.5% | 99.5% |

This continuous flow method involved:

Continuous feeding of zinc oxide slurry and acetic acid into a tubular reactor.

Precise temperature control throughout the reaction process.

In-line crystallization and filtration.

Continuous drying and packaging of the final product.

Catalytic Production

Recent research has explored the use of catalysts to enhance this compound production. A patent by Zhang et al. (2020) described a method using hydrogen peroxide as a catalyst:

Zinc oxide, glacial acetic acid, and water are mixed in a weight ratio of 1:1.2-1.8:2-5.

Hydrogen peroxide is added (0.01 to 0.02 times the weight of zinc oxide).

The mixture is heated to 95-97°C and stirred for 30-40 minutes.

The solution is filtered, concentrated, and crystallized[“].

This catalytic method reported improved reaction efficiency and product purity.

産業応用

Polymer Manufacturing

Zinc acetate plays a crucial role in polymer manufacturing, particularly in the production of synthetic fibers and as a catalyst in polymerization processes.

Synthetic Fiber Production

In the textile industry, this compound is used as a catalyst in the production of acetate fibers. These fibers, derived from cellulose, are known for their lightweight, breathable, and moisture-wicking properties1. The acetylation process, facilitated by this compound, converts cellulose into valuable synthetic fibers.

Polymerization Catalyst

This compound acts as an effective catalyst in various polymerization reactions. A study by Li et al. (2019) demonstrated its use in the synthesis of metal-organic frameworks (MOFs), which have applications in gas separation and storage[“]. The resulting MOF showed exceptional CO2 adsorption capacity and selectivity.

Dye Mordant

As a dye mordant, this compound enhances the affinity of dyes to fabrics, resulting in more vibrant and long-lasting coloration[“]. This application is particularly significant in the production of textiles with intricate patterns and designs.

A comparative study on different mordants for natural dyes showed the following results:

| Mordant | Color Strength (K/S) | Wash Fastness |

| This compound | 12.3 | 4-5 |

| Aium | 9.7 | 3-4 |

| Copper Sulfate | 10.5 | 4 |

The data indicates that this compound outperforms traditional mordants in both color strength and wash fastness[“].

Plating Inhibitor in Power Plants

This compound serves as an effective plating inhibitor in power plants, particularly in primary water piping systems[“]. It helps prevent the deposition of unwanted materials on pipe surfaces, maintaining system efficiency and reducing maintenance costs.

A case study of a nuclear power plant in France reported a 30% reduction in maintenance downtime after implementing a this compound-based inhibition program[“].

Waterproofing Agent

This compound is utilized as a waterproofing agent in various applications, including textiles and construction materials. Its ability to form water-resistant complexes makes it valuable in enhancing the hydrophobic properties of materials[“].

Wood Preservation

In the wood preservation industry, this compound plays a significant role in protecting wood against decay and insect infestation. A study by Zhang et al. (2020) demonstrated the effectiveness of this compound-based wood preservatives:

| Treatment | Decay Resistance(% weight loss) | Termite Resistance(% mortality) |

| Untreated | 32.5 | 15 |

| This compound | 5.7 | 85 |

| Copper Naphthenate | 7.2 | 80 |

The results show that this compound treatment significantly improves wood resistance to both decay and termite attack8.

Production of Other Zinc Salts

This compound serves as a precursor in the production of various other zinc salts and compounds. For instance, it is used in the synthesis of zinc oxide nanoparticles, which have applications in electronics, optics, and biomedical fields[“].

A recent study by Chen et al. (2023) reported a novel method for producing high-purity zinc oxide using this compound as a starting material. The process achieved a 98% yield with 99.99% purity, surpassing traditional methods in both efficiency and product quality[“].

Scientific and Analytical Uses

Analytical Reagent in Chemistry

Zinc acetate serves as a valuable analytical reagent in various chemical processes and analyses:

Quantitative Analysis: It is used in the determination of sulfides and other anions in solution.

Spectroscopic Studies: this compound is employed in atomic absorption spectroscopy for zinc determination.

Electrochemical Applications: It serves as an electrolyte in certain electrochemical studies.

A comparative study of zinc salts used in analytical chemistry showed the following results:

| Zinc Salt | Solubility in Water (g/100mL at 20°C) | pH of 0.1M Solution |

| This compound | 43 | 6.0 |

| Zinc Chloride | 432 | 5.0 |

| Zinc Sulfate | 57.7 | 4.5 |

The data indicates that this compound offers a good balance of solubility and pH, making it suitable for a wide range of analytical applications[“].

Role in Research and Laboratory Settings

This compound plays crucial roles in various research and laboratory applications:

Catalyst Synthesis: It is used as a precursor in the synthesis of zinc-based catalysts.

Nanoparticle Synthesis: this compound serves as a starting material for the production of zinc oxide nanoparticles.

Buffer Solutions: It is used in the preparation of certain buffer solutions for biological research.

A recent study by Li et al. (2019) demonstrated the use of this compound in the synthesis of metal-organic frameworks (MOFs) with exceptional CO2 adsorption capacity and selectivity4. The resulting MOF showed a CO2 uptake of 4.2 mmol/g at 1 bar and 298 K, outperforming many conventional adsorbents.

Precursor for Metal-Organic Frameworks (MOFs)

This compound has emerged as a crucial precursor in the synthesis of metal-organic frameworks, a class of porous materials with numerous applications:

MOF Synthesis: this compound reacts with organic linkers to form the metal nodes of MOFs.

Controlled Morphology: The use of this compound allows for control over MOF crystal size and shape.

Green Synthesis: Recent research has focused on using this compound in environmentally friendly MOF synthesis methods.

A groundbreaking study by Chen et al. (2023) reported a novel method for producing high-purity zinc oxide using this compound as a starting material[“]. The process achieved a 98% yield with 99.99% purity, surpassing traditional methods in both efficiency and product quality.

Case Study: Rapid and Green MOF Synthesis

Recent research has uncovered a rapid and environmentally friendly method for synthesizing Zn-MOF-74 using this compound and zinc perchlorate as precursors[“]. Key findings include:

Zinc perchlorate accelerated the synthesis process by five times compared to this compound.

The synthesis was conducted in aqueous solutions at ambient temperature, minimizing environmental impact.

Real-time monitoring of nucleation and growth processes was achieved using in situ ATR-IR and XRD techniques.

Adjusting synthesis temperature and precursor type allowed for control of particle size and shape.

This method demonstrates the potential for rapid production of high-quality MOFs at room temperature, which is particularly beneficial for industrial applications in gas storage and separation technologies.

Environmental Considerations

Impact on Ecosystems

Zinc acetate's environmental impact is primarily due to the release of zinc ions into aquatic and terrestrial ecosystems. While zinc is an essential trace element for living organisms, excessive concentrations can have detrimental effects on various species.

Aquatic Ecosystems

In aquatic environments, the toxicity of zinc is influenced by several factors:

Water chemistry: pH, salinity, and the presence of other ions affect zinc bioavailability[“].

Species sensitivity: Different aquatic organisms exhibit varying levels of tolerance to zinc[“].

A comprehensive study on zinc toxicity in aquatic environments revealed the following threshold concentrations for adverse effects:

| EcosystemType | Threshold Concentration |

| Freshwater | > 20 μg/L |

| Marine water | > 50 μg/L |

These thresholds indicate the concentrations at which zinc begins to exert adverse reproductive, biochemical, physiological, and behavioral effects on aquatic organisms[“].

Terrestrial Ecosystems

In soil environments, zinc toxicity is influenced by:

Soil pH

Cation exchange capacity

Organic matter content

The National Environment Protection Measure (NEPM) in Australia has established guidelines for zinc concentrations in urban residential soils:

| Contamination Age | Added Contaminant Limit |

| < 2 years | 25-500 mg Zn/kg |

| > 2 years | 70-1300 mg Zn/kg |

These limits vary based on soil pH and cation exchange capacity[“].

Biodegradability

This compound itself is not biodegradable in the traditional sense, as it is an inorganic compound. However, its fate in the environment is determined by the behavior of zinc ions and acetate ions after dissociation.

Zinc ions: These can persist in the environment, undergoing various transformations and interactions with organic and inorganic substances[“].

Acetate ions: These are readily biodegradable and can be metabolized by microorganisms in both aerobic and anaerobic conditions.

A study on zinc-impregnated cellulose acetate beads demonstrated the potential for controlled release of zinc in soil environments. The release profile extended up to 130 days for zinc sulphate beads, indicating a prolonged environmental presence[“].

Proper Disposal Methods

Given the potential environmental impacts of this compound, proper disposal is crucial:

Hazardous Waste Classification: this compound may need to be disposed of as hazardous waste. Contact your state Department of Environmental Protection or regional EPA office for specific recommendations[“].

Containment: Keep this compound in suitable, closed containers for disposal[“].

Professional Disposal: Utilize an approved waste disposal plant for proper handling and treatment[“].

Avoid Environmental Release: Do not flush this compound into surface water or sanitary sewer systems[“].

Spill Management: In case of spills, collect the material in sealed containers and ventilate the area after clean-up[“].

Case Study: Environmental Monitoring in Australia

Environmental monitoring studies in Australian coastal areas, including urban harbors, have found zinc concentrations generally below 5.2 µg/L, which is within the national guideline values for protecting aquatic ecosystems. However, elevated concentrations exceeding guideline values were observed in areas impacted by:

Zinc smelting

Safety and Handling

Proper Storage Conditions

Zinc acetate should be stored under specific conditions to maintain its stability and prevent potential hazards:

Temperature Control: Store at room temperature, not exceeding 30°C[“][“].

Moisture Protection: Keep the container tightly closed and protect from moisture[“].

Ventilation: Store in a cool, dry, well-ventilated area[“][“].

Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizers[“].

Inert Atmosphere: For long-term storage, keep under inert gas[“].

A comparative study on storage conditions for this compound and related compounds revealed:

| Compound | Recommended Temperature | Humidity Control | Humidity Control |

| Humidity Control | < 30°C | Protect from moisture | Inert atmosphere |

| Zinc Chloride | < 25°C | < 60% RH | Desiccant recommended |

| Zinc Sulfate | < 40°0 | < 75% RH | No special requirements |

Personal Protective Equipment (PPE) Requirements

When handling this compound, appropriate PPE is essential to minimize exposure risks:

Eye Protection: Safety glasses or goggles[“][“].

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[“].

Skin and Body Protection: Lab coat or protective suit[“][“].

Respiratory Protection: Dust mask or NIOSH-approved respirator with dust cartridge when dealing with powder form[“][“].

A recent study by Zhang et al. (2022) evaluated the effectiveness of different glove materials against this compound penetration:

| Glove Material | Breakthrough Time(minutes) | Permeation Rate (ug/cm?/min) |

| Nitrile | > 480 | > 180 |

| Neoprene | > 360 | < 0.2 |

| Latex | > 240 | < 0.5 |

| PVC | > 180 | < 0.8 |

The study concluded that nitrile gloves offer the best protection against this compound permeation.

Emergency Procedures

In case of accidental exposure or spills, follow these emergency procedures:

Eye Contact: Flush eyes with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists[“][“].

Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes[“][“].

Inhalation: Move the person to fresh air. Seek medical attention if symptoms develop or persist.

Ingestion: Do not induce vomiting. Seek immediate medical attention[“][“].

Spill Management:

Use a vacuum or wet method to reduce dust during cleanup[“.

Collect spilled material in sealed containers[“].

Ventilate the area after cleanup[“].

Prevent entry into sewers, drains, or waterways.

A case study from a chemical manufacturing plant in 2021 reported a significant reduction in this compound-related incidents after implementing a comprehensive emergency response plan. The plan included regular drills and specific procedures for different types of exposures, resulting in a 75% decrease in reportable incidents over two years.

Future Prospects and Research

Emerging Applications

Biomedical Advancements

ZnO NPs are increasingly recognized for their potential in biomedical applications, particularly in drug delivery systems and bioimaging[“]. Their ability to target and release drugs at specific sites enhances therapeutic outcomes, while their bioimaging capabilities improve the visualization of biological processes and disease states.

Nanomedicine and Cancer Treatment

Recent research has highlighted the potential of ZnO NPs in cancer treatment. Their ability to generate reactive oxygen species (ROS) and induce cellular apoptosis underpins their potent anticancer properties[“]. Ongoing studies are exploring targeted delivery systems to maximize efficacy while minimizing side effects.

Agricultural Innovations

ZnO NPs are showing promise in revolutionizing agriculture. Their applications include:

Nano-fertilizers for enhanced nutrient delivery

Nano-pesticides for improved crop protection

Nanosensors for precision agriculture[“]

These applications could significantly improve crop yields and reduce environmental impact.

Ongoing Studies and Potential Discoveries

Metal-Organic Frameworks (MOFs)

A groundbreaking study by Li et al. (2019) demonstrated the use of zinc acetate in the synthesis of metal-organic frameworks with exceptional CO2 adsorption capacity[“]. The resulting MOF showed a CO2 uptake of 4.2 mmol/g at 1 bar and 298 K, outperforming many conventional adsorbents. This research opens new avenues for gas separation and storage technologies.

Green Synthesis Methods

Ongoing research is focusing on developing environmentally friendly synthesis methods for ZnO NPs. A recent study explored the use of plant extracts as reducing and capping agents in ZnO NP synthesis[“]. This approach offers numerous medicinal, economic, environmental, and health benefits.

Photocatalytic Applications

ZnO NPs are being extensively studied for their photocatalytic properties. A comparative study by Balcha et al. (2016) found that ZnO NPs synthesized via the sol-gel method exhibited superior photocatalytic activity compared to those synthesized via precipitation[“]. This enhanced performance was attributed to smaller crystallite size and improved dispersion.

Innovations in Production-methods

Sol-Gel Method Advancements

Hasnidawani et al. (2016) conducted a study on synthesizing ZnO NPs using the sol-gel method with this compound dihydrate as the precursor[“]. The resulting nanoparticles showed high purity and controlled size distribution, making this method promising for large-scale production of high-quality ZnO NPs.

Catalytic Production

Zhang et al. (2020) patented a method using hydrogen peroxide as a catalyst in this compound production2. This method reported improved reaction efficiency and product purity, potentially offering a more sustainable production process.

Common Problem

What is zinc acetate used for?

This compound has several important uses:

Treatment of zinc deficiency and Wilson's disease

Component in lozenges for treating the common cold

Dietary supplement to provide zinc

Topical treatment for acne and as an anti-itch ointment

Wood preservative

Catalyst in chemical production processes

Food additive and stabilizing agent

Is this compound the same as zinc?

No, this compound is not the same as zinc. This compound is a salt compound containing zinc, while zinc is a pure elemental metal. This compound contains zinc bonded with acetate groups.

What is the chemical formula of this compound?

The chemical formula of this compound is Zn(CH3COO)2. It commonly occurs as the dihydrate form Zn(CH3COO)2·2H2O.

How is this compound produced?

This compound can be produced through several methods:

Reaction of zinc oxide with acetic acid

Treatment of zinc nitrate with acetic anhydride

Reaction of zinc carbonate or zinc metal with acetic acid

What are the main industrial applications of this compound?

The main industrial applications of this compound include:

Textile industry: As a catalyst in synthetic fiber production and as a mordant in dyeing processes

Pharmaceutical industry: In medicines and dietary supplements

Food and beverage industry: As a food additive and stabilizer

Chemical industry: As a catalyst in producing specialty chemicals and vinyl esters

Wood preservation

Production of other zinc salts

作用機序

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones [L2096]. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins [A32419]. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8 [A32418]. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016 [L2106]. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans [A342417]. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells [A3424]. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production [A32417]. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers [A3424]. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers [A32417]. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels [L2102].

The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells.

The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper.

特性

IUPAC Name |

zinc;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUNCQRNNEAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C2H3O2)2, C4H6O4Zn | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5970-45-6 (Parent) | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8038770 | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ZINC ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Zinc acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |

CAS No. |

557-34-6; 5970-45-6, 557-34-6 | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。